2-Bromo-5-fluorobenzène-1-sulfonamide

Vue d'ensemble

Description

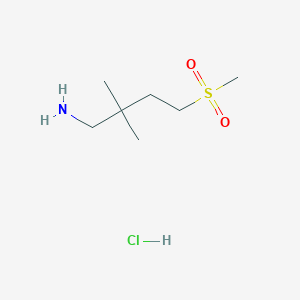

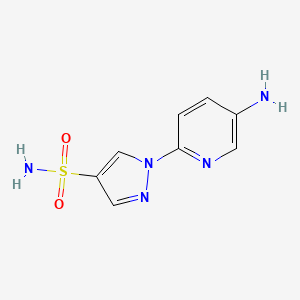

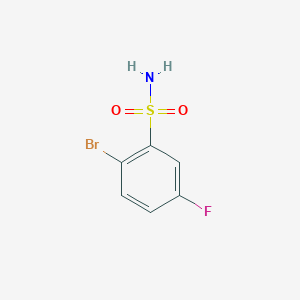

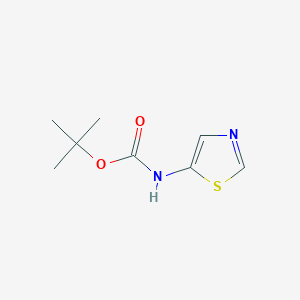

“2-Bromo-5-fluorobenzene-1-sulfonamide” is a chemical compound with the molecular formula C6H5BrFNO2S . It has a molecular weight of 254.08 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-Bromo-5-fluorobenzene-1-sulfonamide” is 1S/C6H5BrFNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) . This code provides a standard way to encode the molecular structure using text.

Physical and Chemical Properties Analysis

“2-Bromo-5-fluorobenzene-1-sulfonamide” is a powder at room temperature . It has a melting point of 137-138°C .

Applications De Recherche Scientifique

Recherche pharmaceutique

2-Bromo-5-fluorobenzène-1-sulfonamide : est un composé qui peut être utilisé dans le développement de nouveaux médicaments pharmaceutiques. Son groupe sulfonamide est un motif courant dans de nombreux agents thérapeutiques en raison de ses propriétés antibactériennes . Ce composé pourrait être un précurseur dans la synthèse de nouveaux médicaments pour traiter les infections bactériennes.

Chimie analytique

En tant que standard analytique, This compound peut être utilisé pour calibrer des instruments ou valider des méthodes en chimie analytique. Sa structure et ses propriétés bien définies, telles que le point de fusion et la pureté, le rendent adapté à de telles applications .

Médecine vétérinaire

Les sulfonamides, y compris les dérivés comme This compound, sont couramment utilisés en médecine vétérinaire. Des recherches sur son efficacité et sa sécurité chez les animaux pourraient conduire à de meilleurs traitements pour les maladies du bétail, améliorant ainsi la santé animale et la productivité agricole .

Biochimie

En biochimie, l’interaction du composé avec les enzymes pourrait être étudiée. Par exemple, ses effets inhibiteurs sur l’anhydrase carbonique ou la dihydroptéroate synthétase peuvent être explorés pour développer des traitements pour des affections telles que le glaucome ou la thyroïdite .

Mécanisme D'action

Safety and Hazards

The safety information for “2-Bromo-5-fluorobenzene-1-sulfonamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and keeping away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

2-bromo-5-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMJXAXLTZWLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)